

Comparative analysis of Dimoxamine and 2C-D receptor binding

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Compound of Interest

Compound Name: *Dimoxamine*

CAS No.: *52842-59-8*

Cat. No.: *B1228160*

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Comparative Receptor Binding Analysis: Dimoxamine vs. 2C-D

A detailed examination of the receptor binding profiles of **Dimoxamine** and 2C-D reveals distinct pharmacological characteristics, primarily centered on their interactions with serotonin receptors. While both are phenethylamine derivatives, their differing affinities and functional activities, particularly at the 5-HT_{2A} receptor, likely account for their unique psychoactive effects.

Dimoxamine, also known as Ariadne or BL-3912, is recognized as a selective partial agonist of the serotonin 5-HT₂ receptor family, which includes the 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} subtypes.[1] It exhibits a lower affinity for 5-HT₁ receptors and has demonstrated negligible interaction with monoamine transporters.[1] In contrast, 2C-D is a psychedelic phenethylamine known to act as a serotonin 5-HT_{2A} receptor agonist.[2][3] The nuanced differences in their receptor binding affinities are crucial for understanding their distinct pharmacological profiles.

Data Presentation: Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (K_i , expressed in nM) of **Dimoxamine** and 2C-D for various neurotransmitter receptors. A lower K_i value indicates a higher binding affinity.

Receptor	Dimoxamine (Ariadne) K_i (nM)	2C-D K_i (nM)
Serotonin Receptors		
5-HT1A	Lower Affinity (specific value not available)[1]	3,656–14,200
5-HT2A	Partial Agonist (specific value not available)[1][4]	(Agonist, specific K_i value not available)[2][3]
5-HT2B	Agonist (specific value not available)[1]	(Data not available)
5-HT2C	Agonist (specific value not available)[1]	(Data not available)
Monoamine Transporters		
SERT	No relevant activity[5]	(Data not available)
DAT	No relevant activity[5]	No quantifiable affinity[3]
NET	No relevant activity[5]	(Data not available)
Other Receptors		
Dopamine D1-D3	No quantifiable affinity[3]	No quantifiable affinity[3]

Note: Specific K_i values for **Dimoxamine** are not widely available in the public domain. The information reflects its characterization as a selective 5-HT2 agonist with lower affinity for other receptors.

Experimental Protocols

The binding affinity data presented is typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an experiment targeting the 5-HT2A receptor.

Objective: To determine the binding affinity (K_i) of a test compound (e.g., **Dimoxamine** or 2C-D) for the 5-HT_{2A} receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human 5-HT_{2A} receptor.
- Radioligand: A radioactively labeled compound known to bind with high affinity to the 5-HT_{2A} receptor (e.g., [³H]ketanserin).
- Test compounds: **Dimoxamine** and 2C-D at various concentrations.
- Non-specific binding control: A high concentration of a non-labeled 5-HT_{2A} ligand to determine non-specific binding.
- Assay buffer.
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

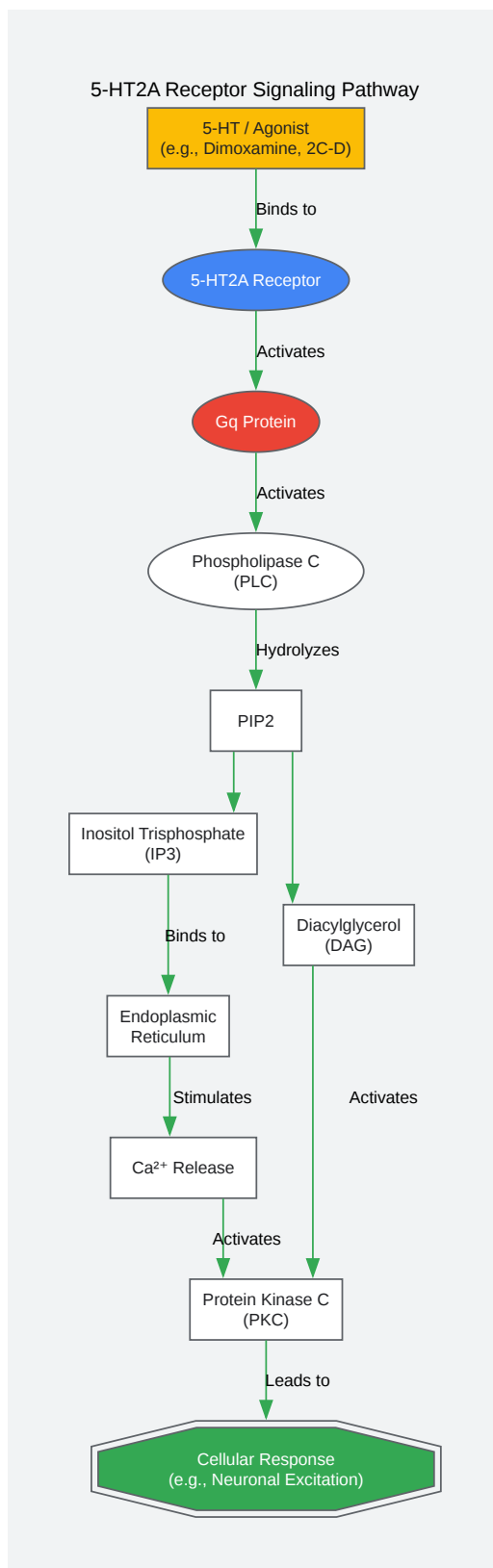
Procedure:

- Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

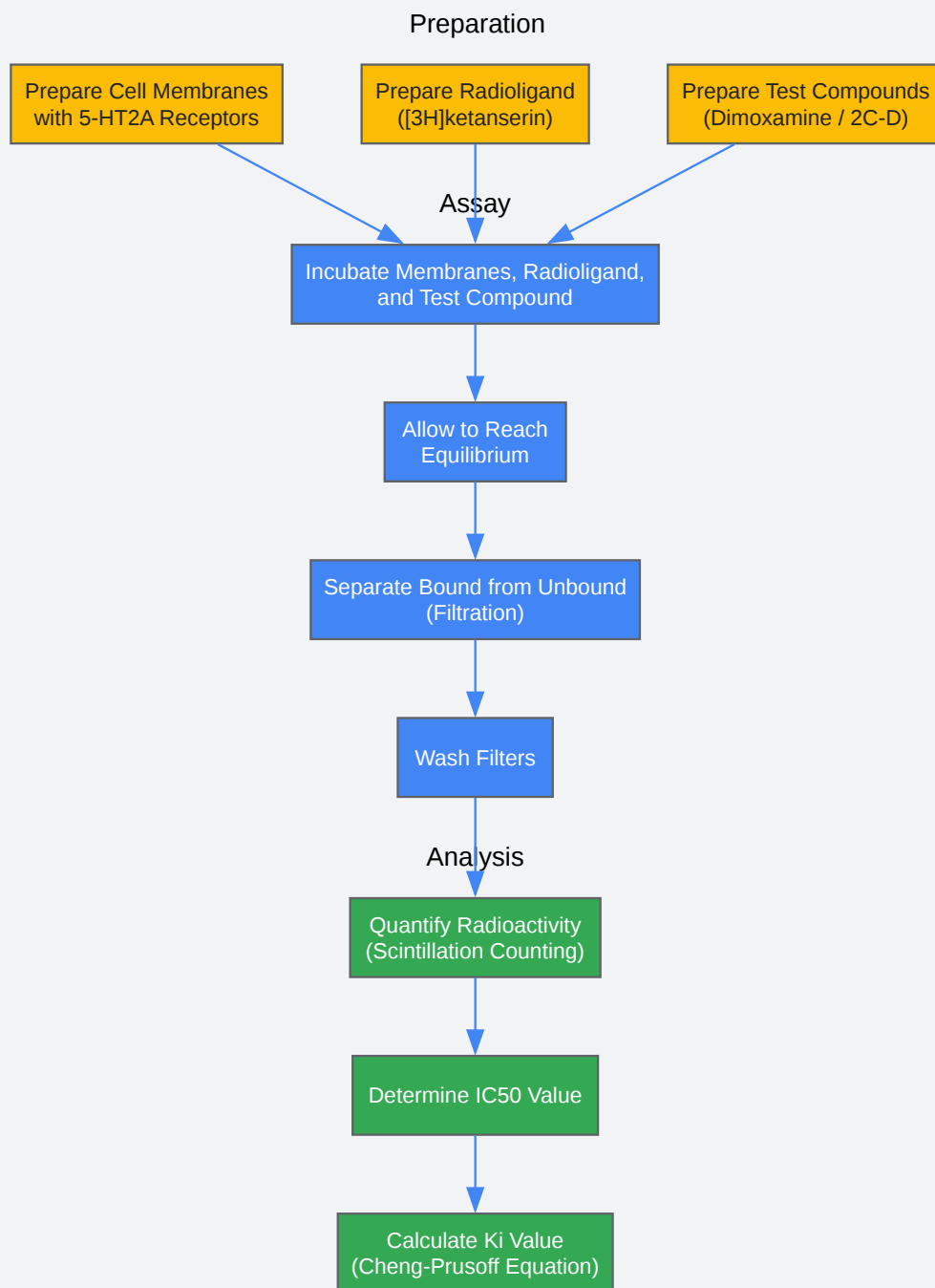
- **Quantification:** The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a K_i value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway and the experimental workflow described.



Competitive Radioligand Binding Assay Workflow



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